molecular formula C21H19N3O6 B2958863 N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-19-7

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2958863
CAS No.: 900010-19-7
M. Wt: 409.398
InChI Key: DJDUNTAZCWTCME-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by:

  • Aryl group: A 3,4-dimethoxyphenyl substituent attached to the carboxamide moiety.
  • Benzyl group: A 3-nitrobenzyl group at the pyridine N1 position.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-29-18-8-7-16(11-19(18)30-2)22-21(26)15-6-9-20(25)23(13-15)12-14-4-3-5-17(10-14)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDUNTAZCWTCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyridine derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs sharing the 6-oxo-1,6-dihydropyridine-3-carboxamide core but differing in substituents on the aryl and benzyl groups. Key differences in physicochemical properties, substituent effects, and synthetic accessibility are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound (Simplified Name) Aryl Substituent Benzyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenyl 3-Nitrobenzyl C₂₁H₁₉N₃O₆ 433.40 Dual methoxy (electron-donating), nitro (electron-withdrawing)
N-(4-Fluoro-3-(trifluoromethyl)phenyl)… 4-Fluoro-3-(trifluoromethyl) 3-Nitrobenzyl C₂₁H₁₅F₄N₃O₄ 449.36 Fluorine/CF₃ (lipophilic, electron-withdrawing); same benzyl as target
N-(4-Carbamoylphenyl)… 4-Carbamoylphenyl 3-(Trifluoromethyl)benzyl C₂₁H₁₆F₃N₃O₃ 415.37 Carbamoyl (polar), CF₃ (electron-withdrawing)
5-Chloro-N-(4-chlorophenyl)… 4-Chlorophenyl 3-Chlorobenzyl C₁₉H₁₃Cl₃N₂O₂ 407.68 Triple chlorine (high lipophilicity)
N-(2-Methoxy-4-nitrophenyl)… 2-Methoxy-4-nitrophenyl 3-Nitrobenzyl C₂₀H₁₆N₄O₇ 424.37 Nitro/methoxy synergy; same benzyl as target
N-(4-Methoxyphenyl)… 4-Methoxyphenyl 3-Chlorobenzyl C₂₀H₁₆Cl₂N₂O₃ 403.26 Single methoxy (moderate polarity)

Substituent Effects and Trends

Aryl Group Modifications
  • Electron-donating groups (e.g., methoxy) : The target’s 3,4-dimethoxyphenyl group enhances solubility via hydrogen bonding but reduces electrophilicity compared to nitro-substituted analogs like N-(2-methoxy-4-nitrophenyl)… .
  • Electron-withdrawing groups (e.g., nitro, CF₃) : Compounds like N-(4-fluoro-3-(trifluoromethyl)phenyl)… exhibit increased metabolic stability but reduced solubility due to lipophilic CF₃ .
Benzyl Group Modifications
  • Nitro vs. In contrast, 3-chlorobenzyl (as in ) adds lipophilicity but weaker electronic effects.
  • Trifluoromethyl : The CF₃ group in balances lipophilicity and electronegativity, often improving bioavailability.
Core Heterocycle Variations
  • Pyridine vs. pyridazine : ’s pyridazine core (N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) introduces additional nitrogen atoms, altering π-stacking and hydrogen-bonding capabilities .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities that merit investigation. This article explores its biological activity, including antimicrobial and anticancer properties, synthetic methods, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C21_{21}H19_{19}N3_{3}O6_{6}
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 900010-19-7

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its reactivity against various bacterial strains.

Table 1: Antimicrobial Activity Against Different Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The observed cytotoxicity is hypothesized to arise from the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : The dihydropyridine core may interact with ion channels, affecting cellular excitability and signaling pathways.
  • Redox Reactions : The nitro group can participate in redox processes, potentially leading to increased ROS levels that promote cell death in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : Reacting 3,4-dimethoxyaniline with 3-nitrobenzaldehyde forms an intermediate Schiff base.
  • Cyclization : The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
  • Anticancer Research : A recent publication in Cancer Letters reported that derivatives similar to this compound exhibited significant cytotoxicity in vitro and in vivo models, indicating a promising avenue for cancer therapy.

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